1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one
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Overview
Description
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is a heterocyclic compound featuring a unique structure composed of fused thiophene rings. This compound has garnered significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Mechanism of Action
Target of Action
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives have been found to interact with various targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be involved .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
The synthesis of 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with thieno[3,2-b]thiophene derivatives.
Reaction Conditions: Common synthetic routes include Suzuki coupling and Stille coupling reactions, which utilize palladium catalysts.
Industrial Production: Industrial-scale production often employs optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one can be compared with other similar compounds:
Thieno[3,2-b]thiophene Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Unique Features:
Similar Compounds: Examples include 2-thiopheneethylamine and 2-thiopheneethanol, which also exhibit diverse applications in medicinal and materials chemistry
Biological Activity
1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one, with the molecular formula C8H6OS2 and CAS number 39131-69-6, is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 182.26 g/mol
- Structure : The compound features a thieno[3,2-b]thiophene moiety, which is known for its electronic properties and biological relevance.
Biological Activities
This compound exhibits various biological activities that can be categorized into several key areas:
Antioxidant Activity
Research has shown that thieno derivatives possess potent antioxidant properties. In vitro studies have demonstrated that certain thieno compounds can scavenge free radicals effectively. For instance, one study indicated that related thienothiophene compounds exhibited IC50 values in the range of 165 μM for DPPH radical scavenging assays, suggesting a strong potential for antioxidant applications .
Anticancer Activity
The anticancer properties of thienothiophene derivatives have been extensively studied. In particular, compounds featuring this scaffold have shown promising results against various cancer cell lines. For example, specific derivatives demonstrated significant inhibition of PC-3 prostate cancer cells with IC50 values as low as 22.5 μM . This suggests that this compound could be explored further as a potential anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- α-Glucosidase Inhibition : Certain derivatives have shown potent inhibition against α-glucosidase, which is critical in managing diabetes. For example, one derivative exhibited an IC50 of 22.0 μM compared to acarbose (841 μM), indicating significantly higher potency .
- β-Glucuronidase Inhibition : Another study highlighted the inhibitory effects on β-glucuronidase with an IC50 value of 1.3 μM for a related compound, which is noteworthy compared to standard inhibitors .
Summary of Biological Activities
Case Studies
Several case studies have explored the synthesis and biological evaluation of thieno derivatives:
- Synthesis and Evaluation : A study synthesized various thieno derivatives and evaluated their biological activities against cancer cell lines and enzymes involved in glucose metabolism. The findings indicated a broad spectrum of activity across different compounds within this class .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects have revealed potential pathways involving oxidative stress modulation and enzyme inhibition, making them candidates for further pharmaceutical development .
Properties
IUPAC Name |
1-thieno[3,2-b]thiophen-5-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDWFFQLTUGTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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